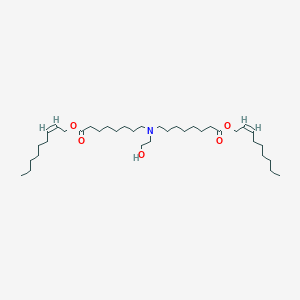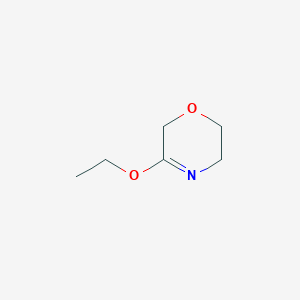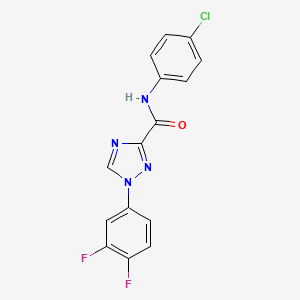
Di((Z)-non-2-en-1-yl) 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is a complex organic compound with a molecular formula of C36H71NO5.
Métodos De Preparación
The synthesis of Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves multiple stepsThe reaction conditions typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete conversion .
Análisis De Reacciones Químicas
Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives
Aplicaciones Científicas De Investigación
Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is utilized in the study of lipid membranes and their interactions with proteins and other biomolecules.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants
Mecanismo De Acción
The mechanism of action of Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to various biological effects. The molecular targets include lipid rafts and membrane proteins, and the pathways involved are related to membrane dynamics and signal transduction .
Comparación Con Compuestos Similares
Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate can be compared with other similar compounds such as:
Di(heptadecan-9-yl) 8,8’-((4-hydroxybutyl)azanediyl)dioctanoate: This compound has a similar structure but with different alkyl chains, leading to variations in its physical and chemical properties.
Bis(4-pentylnonyl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate: Another similar compound with different alkyl groups, affecting its reactivity and applications.
(2-(2-hydroxyethoxy)ethyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate): This compound has a more complex structure and is used in different applications, such as DNA/RNA delivery systems.
These comparisons highlight the uniqueness of Di((Z)-non-2-en-1-yl) 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate in terms of its specific alkyl chain configuration and its resulting properties and applications.
Propiedades
Fórmula molecular |
C36H67NO5 |
|---|---|
Peso molecular |
593.9 g/mol |
Nombre IUPAC |
[(Z)-non-2-enyl] 8-[2-hydroxyethyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C36H67NO5/c1-3-5-7-9-11-19-25-33-41-35(39)27-21-15-13-17-23-29-37(31-32-38)30-24-18-14-16-22-28-36(40)42-34-26-20-12-10-8-6-4-2/h19-20,25-26,38H,3-18,21-24,27-34H2,1-2H3/b25-19-,26-20- |
Clave InChI |
HLRZIPPKHPBDEV-DQIQZUARSA-N |
SMILES isomérico |
CCCCCC/C=C\COC(=O)CCCCCCCN(CCO)CCCCCCCC(=O)OC/C=C\CCCCCC |
SMILES canónico |
CCCCCCC=CCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCC=CCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13365544.png)

![3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B13365559.png)

![(1-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]cyclohexyl}-2-oxohydrazino)acetic acid](/img/structure/B13365574.png)
![N,N-dimethyl-3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13365575.png)
![4-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365579.png)
![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B13365584.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)
homocysteine](/img/structure/B13365612.png)
![2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365615.png)


